2-phenyl-1H-indol-5-ol
Overview
Description
2-phenyl-1H-indol-5-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound consists of an indole ring system with a phenyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
The synthesis of 2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the double Sonogashira reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
2-phenyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The nitro group in ortho-nitrostyrenes can be reduced to an amine, followed by cyclization to form the indole ring.
Common reagents used in these reactions include titanium(III) chloride for reduction, palladium catalysts for cyclization, and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and ketones.
Scientific Research Applications
2-phenyl-1H-indol-5-ol and its derivatives have been extensively studied for their biological activities. They exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable in the development of new therapeutic agents for various diseases. Additionally, indole derivatives are used in the synthesis of natural products and pharmaceuticals, contributing to advancements in medicinal chemistry and drug discovery .
Mechanism of Action
The biological activities of 2-phenyl-1H-indol-5-ol are attributed to its ability to interact with multiple molecular targets and pathways. For example, indole derivatives can bind to receptors with high affinity, modulating their activity and leading to therapeutic effects. The exact mechanism of action varies depending on the specific derivative and the target receptor.
Comparison with Similar Compounds
2-phenyl-1H-indol-5-ol can be compared with other indole derivatives such as 2-phenylindole, 5-hydroxyindole, and 3-phenylindole. While these compounds share the indole ring system, their substitution patterns and functional groups differ, leading to variations in their biological activities and chemical reactivity. For instance, 2-phenylindole is known for its role as a selective estrogen receptor modulator, while 5-hydroxyindole is a key intermediate in the biosynthesis of serotonin
Properties
IUPAC Name |
2-phenyl-1H-indol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPNARTKQGOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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